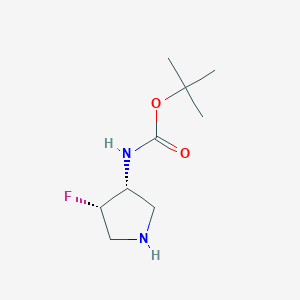
1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene
Übersicht
Beschreibung
“1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H7F . It is also known by other names such as m-Fluorostyrene and 3-Fluorostyrene .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ZJSKEGAHBAHFON-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 122.1396 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, highlighting the potential utility of related fluoro(trifluoromethyl)benzenes in catalysis. This reaction is carried out in chloroform solvent and involves the use of hypervalent iodine reagents, leading to various products with yields up to 77% (Mejía & Togni, 2012).
Metal-Organic Frameworks (MOFs)
- The reaction of Cd(NO3)2·4H2O with 5-fluoro-1,3-bis[2-(4-pyridyl)ethenyl]benzene under solvothermal conditions results in a two-dimensional metal-organic framework. This framework shows enhanced luminescent sensing capabilities for Aluminum(III) ions, suggesting possible applications in selective luminescent sensing (Li et al., 2018).
Crystal Structure Studies
- Studies on 1,3,5-tris[4-Pyridyl(ethenyl)]benzene have revealed unique crystal structures and network topologies, indicating potential applications in materials science and crystallography (Reddy et al., 2005).
Photophysical Processes
- Research on the photophysical processes of fluoro(trifluoromethyl)benzenes in the gas phase reveals potential applications in studying fluorescence yields and radiative lifetimes, which are important for understanding molecular photophysics (Al-ani, 1973).
Cycloaddition Reactions
- The synthesis and Diels–Alder cycloaddition reactions of related fluoroethenylsulfinyl benzenes, such as [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene, have been described. These reactions, conducted under thermal and microwave irradiation conditions, suggest applications in synthetic chemistry (Sridhar et al., 2000).
Synthesis of Hyperbranched Poly(arylene ether)s
- A trifluoromethyl-activated trifluoro monomer was used to create hyperbranched poly(arylene ether)s. The synthesis involved reacting the monomer with different bisphenols, leading to products with high thermal stability and potential applications in material science (Banerjee et al., 2009).
Eigenschaften
IUPAC Name |
1-ethenyl-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOWTCZXFXQVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














